molecular formula C13H14ClNO2 B1442915 N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide CAS No. 1184567-77-8

N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide

Cat. No. B1442915
CAS RN: 1184567-77-8
M. Wt: 251.71 g/mol
InChI Key: OUDVMYURCVBALE-UHFFFAOYSA-N
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Description

“N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide” is a chemical compound with the CAS Number: 1184567-77-8 . It has a molecular weight of 251.71 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14ClNO2/c1-9(15(2)13(16)8-14)12-7-10-5-3-4-6-11(10)17-12/h3-7,9H,8H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 251.71 .

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide has been studied for its potential use in a number of scientific research applications. It has been found to act as an inhibitor of enzymes involved in the metabolism of drugs, thus allowing for the study of drug metabolism. This compound has also been studied for its potential use in drug transport, as it has been found to be able to bind to certain drugs and transport them across cell membranes. This compound has also been studied for its potential use in lab experiments, as it has been found to have a number of advantages and limitations.

Advantages and Limitations for Lab Experiments

N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide has a number of advantages and limitations when used in lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound has been found to be able to bind to certain drugs and transport them across cell membranes, thus allowing for the study of drug transport. This compound has also been found to be able to bind to certain proteins and enzymes, thus allowing for the study of the interactions between proteins and enzymes. However, this compound has also been found to have a number of limitations, such as its low solubility in water and its relatively low stability.

Future Directions

There are a number of possible future directions for N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide. One possible future direction is to further study its potential use as a drug transporter. Additionally, further research could be conducted on its potential use in lab experiments, as well as its potential anti-inflammatory and anti-oxidant properties. Further research could also be conducted on its potential use in drug metabolism, as well as its potential interactions with proteins and enzymes. Finally, further research could be conducted on its potential use in the development of new drugs and therapies.

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-9(15(2)13(16)8-14)12-7-10-5-3-4-6-11(10)17-12/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDVMYURCVBALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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